N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
Description
N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a synthetic small molecule featuring a 2,4-dioxo-1,2-dihydroquinazoline core substituted with a benzamide group at position 4 and a 2-chlorobenzyl moiety. Its synthesis likely involves multi-step protocols, including amidation and cyclization steps, analogous to methods described for related quinazoline derivatives .
Properties
CAS No. |
931952-09-9 |
|---|---|
Molecular Formula |
C33H29ClN4O5 |
Molecular Weight |
597.07 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C33H29ClN4O5/c1-2-43-26-17-15-25(16-18-26)36-30(39)21-37-29-10-6-4-8-27(29)32(41)38(33(37)42)20-22-11-13-23(14-12-22)31(40)35-19-24-7-3-5-9-28(24)34/h3-18H,2,19-21H2,1H3,(H,35,40)(H,36,39) |
InChI Key |
NCVDEAHTSZXLLV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a quinazolinone core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C27H25ClN4O3, and it has a molecular weight of 521.0 g/mol. The compound's structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H25ClN4O3 |
| Molecular Weight | 521.0 g/mol |
| IUPAC Name | N-(2-chlorobenzyl)-4-... |
| CAS Number | Not available |
Anticancer Activity
Research indicates that compounds with a quinazolinone core exhibit significant anticancer properties. A study demonstrated that derivatives of quinazolinone can inhibit cell proliferation in various cancer cell lines. The specific mechanism involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Case Study : In vitro studies on A549 lung cancer cells showed that the compound induced apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. The IC50 value for this compound was determined to be 62.5 µM, indicating potent activity against cancer cells .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various studies. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Research Findings : A study reported that treatment with the compound resulted in a significant reduction in inflammatory markers in a murine model of acute inflammation. The mechanism was attributed to the inhibition of NF-kB signaling pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can modulate receptor activity related to apoptosis and cell survival.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels ’s Ugi reaction or ’s dehydrosulfurization, with moderate yields typical for multi-step protocols.
- Use of DCC (dicyclohexylcarbodiimide) or triphosgene as coupling agents is critical for amide/quinazoline formation .
Bioactivity and Pharmacological Profiles
Table 3: Bioactivity Trends
Key Observations :
- Quinazoline-diones in exhibit herbicidal activity, suggesting divergent applications compared to benzamide-based pharmaceuticals .
- Structural similarity metrics (e.g., Tanimoto index) could link the target compound to anticancer agents via shared pharmacophores .
Physicochemical and Spectroscopic Comparisons
Table 4: NMR and MS Data
Key Observations :
- The ethoxy group (δ 4.3 in 1H NMR) and chlorobenzyl protons (δ 7.2–7.5) distinguish the target compound from methoxy-substituted analogues .
- Amide carbonyls (δ 165–170 in 13C NMR) are consistent across benzamide and quinazoline derivatives .
Computational and Molecular Similarity Analyses
- Tanimoto Index : Structural similarity to ’s benzamide-imidazole hybrid is likely low (<0.5) due to divergent cores, but higher (>0.7) with ’s quinazoline-diones .
- Molecular Clustering : Bioactivity profiles (if available) would cluster the target compound with kinase inhibitors rather than herbicides, despite shared scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
